Cas no 149779-38-4 (2H-Pyrrol-2-one,3-[[2-(2,8-dihydroxy-7-methyl-3,5-decadien-1-yl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl]carbonyl]-1,5-dihydro-4,5-dihydroxy-,stereoisomer)

2H-Pyrrol-2-one,3-[[2-(2,8-dihydroxy-7-methyl-3,5-decadien-1-yl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl]carbonyl]-1,5-dihydro-4,5-dihydroxy-,stereoisomer structure
149779-38-4 structure
Nome del prodotto:2H-Pyrrol-2-one,3-[[2-(2,8-dihydroxy-7-methyl-3,5-decadien-1-yl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl]carbonyl]-1,5-dihydro-4,5-dihydroxy-,stereoisomer
Numero CAS:149779-38-4
MF:C29H43NO6
MW:501.65482
CID:204670
PubChem ID:54717187

2H-Pyrrol-2-one,3-[[2-(2,8-dihydroxy-7-methyl-3,5-decadien-1-yl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl]carbonyl]-1,5-dihydro-4,5-dihydroxy-,stereoisomer Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Pyrrol-2-one,3-[[2-(2,8-dihydroxy-7-methyl-3,5-decadien-1-yl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl]carbonyl]-1,5-dihydro-4,5-dihydroxy-,stereoisomer
    • (3Z)-3-[[2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dienyl]-1,6,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-hydroxypyrrolidine-2,4-dione
    • 2H-Pyrrol-2-one,3-[[2-(2,8-dihydroxy-7-methyl-3,5-decadien-1-yl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl]c
    • Delaminomycin A
    • 2H-Imidazol-2-one, 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-1,5-dihydro-4,5-dihydroxy-5-methoxy-
    • 2H-Pyrrol-2-one, 1,5-dihydro-4,5-dihydroxy-3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,2,4a,5,6,7,8,8a-octahydrox-1,6,8-trimethyl-1-naphthalenyl)carbonyl)-
    • 4-({2-[(3E,5E)-2,8-dihydroxy-7-methyldeca-3,5-dien-1-yl]-1,6,8-trimethyl-1,2,4a,5,6,7,8,8a
    • 3-((2-(2,8-dihydroxy-7-methyl-3,5-decadienyl)-1,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydro-1-naphthyl)carbonyl)-5-hydroxypyrrolidine-2,4-dione
    • 149779-38-4
    • Inchi: InChI=1S/C29H43NO6/c1-6-22(32)17(3)9-7-8-10-21(31)15-20-12-11-19-14-16(2)13-18(4)24(19)29(20,5)26(34)23-25(33)28(36)30-27(23)35/h7-12,16-22,24,28,31-32,34,36H,6,13-15H2,1-5H3,(H,30,35)/b9-7+,10-8+,26-23+
    • Chiave InChI: AEZPXPDCVAUXRV-JRLXPCNCSA-N
    • Sorrisi: CCC(C(/C=C/C=C/C(CC1C=CC2CC(CC(C)C2C1(C)/C(=C1\C(=O)NC(O)C\1=O)/O)C)O)C)O

Proprietà calcolate

  • Massa esatta: 501.309
  • Massa monoisotopica: 501.309
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 8
  • Complessità: 951
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 10
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5
  • Superficie polare topologica: 127A^2

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.162
  • Punto di ebollizione: 692.6°C at 760 mmHg
  • Punto di infiammabilità: 372.7°C
  • Indice di rifrazione: 1.558
  • PSA: 127.09000
  • LogP: 3.90570

2H-Pyrrol-2-one,3-[[2-(2,8-dihydroxy-7-methyl-3,5-decadien-1-yl)-1,2,4a,5,6,7,8,8a-octahydro-1,6,8-trimethyl-1-naphthalenyl]carbonyl]-1,5-dihydro-4,5-dihydroxy-,stereoisomer Letteratura correlata

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.